molecular formula C11H21NO3 B3019711 3-Ethyl-2-morpholin-4-ylpentanoic acid CAS No. 1250672-01-5

3-Ethyl-2-morpholin-4-ylpentanoic acid

Cat. No. B3019711
CAS RN: 1250672-01-5
M. Wt: 215.293
InChI Key: TXDUCGUOBULJKP-UHFFFAOYSA-N
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Description

3-Ethyl-2-morpholin-4-ylpentanoic acid is a compound that belongs to the class of organic compounds known as morpholines, which are characterized by the presence of a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms. While the specific compound 3-Ethyl-2-morpholin-4-ylpentanoic acid is not directly mentioned in the provided papers, the synthesis and properties of related morpholine derivatives are discussed, which can provide insights into the chemistry of morpholines in general.

Synthesis Analysis

The synthesis of morpholine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid involves a five-step process that includes reductive amination, intramolecular acetalization, and hydrogenation . Another example is the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, which is achieved through cyclization, reduction, and acidification, yielding a 62.3% yield . These methods demonstrate the versatility and complexity of synthetic routes available for morpholine derivatives.

Molecular Structure Analysis

Morpholine derivatives often exhibit interesting structural features. For example, in the compound 5-Methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one, the morpholine rings adopt chair conformations, and the molecule forms a three-dimensional framework through C—H⋯O interactions in the crystal . This highlights the potential for morpholine derivatives to engage in various intermolecular interactions, which can influence their physical properties and reactivity.

Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions. The synthesis of 3-substituted 2(1H)-pyridones from 4-(4-morpholino)-3-pentenone demonstrates the reactivity of morpholine-containing compounds with carbon acids such as cyanoacetamide and malononitrile . Additionally, the conversion of (S,S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol to other compounds shows the synthetic utility of morpholine derivatives in the context of potential norepinephrine reuptake inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For instance, the presence of morpholine rings and their conformations can affect the solubility, boiling point, and stability of these compounds. The intermolecular interactions observed in the crystal structures, such as C—H⋯O interactions, can also play a role in determining the melting points and crystal packing of these compounds . The synthesis papers also suggest that the morpholine derivatives can be compatible with solid-phase peptide synthesis, indicating their potential utility in peptidomimetic chemistry .

properties

IUPAC Name

3-ethyl-2-morpholin-4-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-9(4-2)10(11(13)14)12-5-7-15-8-6-12/h9-10H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDUCGUOBULJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-morpholin-4-ylpentanoic acid

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